Timolol hemihydrate Timolol hemihydrate Timolol is a propanolamine derivative and a non-selective beta-adrenergic antagonist with antihypertensive property. Timolol competitively binds to beta-1-adrenergic receptors in the heart and vascular smooth muscle and beta-2-receptors in the bronchial and vascular smooth muscle, resulting in a decrease in beta-adrenergic stimulation. Beta-1-receptor blockade results in a decrease in resting and exercise heart rate and cardiac output, a decrease in both systolic and diastolic blood pressure, and, possibly, a reduction in reflex orthostatic hypotension. Beta-2-blockade results in an increase in peripheral vascular resistance. The ultimate results include vasodilation, and negative chronotropic and inotropic cardiac effects. In addition, timolol reduces intra-ocular pressure possibly by decreasing aqueous humor production by reduction of blood flow to the ciliary processes and cAMP synthesis.
Timolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and prevention of vascular headaches. Timolol has yet to be convincingly associated with clinically apparent liver injury and is often used in patients with liver disease and cirrhosis.
(S)-timolol (anhydrous) is the (S)-(-) (more active) enantiomer of timolol. A beta-adrenergic antagonist, both the hemihydrate and the maleate salt are used in the mangement of glaucoma, hypertension, angina pectoris and myocardial infarction, and for the prevention of migraine. It has a role as an antiglaucoma drug, an antihypertensive agent, an anti-arrhythmia drug and a beta-adrenergic antagonist. It is an enantiomer of a (R)-timolol.
Brand Name: Vulcanchem
CAS No.: 91524-16-2
VCID: VC0543979
InChI: InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1
SMILES: CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O
Molecular Formula: C13H26N4O4S
Molecular Weight: 334.44 g/mol

Timolol hemihydrate

CAS No.: 91524-16-2

Cat. No.: VC0543979

Molecular Formula: C13H26N4O4S

Molecular Weight: 334.44 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Timolol hemihydrate - 91524-16-2

Specification

CAS No. 91524-16-2
Molecular Formula C13H26N4O4S
Molecular Weight 334.44 g/mol
IUPAC Name (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate
Standard InChI InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1
Standard InChI Key GTPDQODZJOVTPX-PPHPATTJSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O
SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O
Canonical SMILES CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O
Appearance Solid powder
Boiling Point 100
Melting Point 202-203
202.0 °C
71.5-72.5 °C

Introduction

Chemical Profile and Structural Characteristics

Molecular Composition and Stability

Timolol hemihydrate belongs to the chemical class of 1,2,5-thiadiazole derivatives, with the systematic name (S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol hemihydrate. Its molecular formula, 2 C₁₃H₂₄N₄O₃S · H₂O, corresponds to a molecular weight of 650.85 g/mol . The absence of a maleate buffer in its structure simplifies purification steps and reduces potential irritants, a advancement over timolol maleate .

The compound exists as a white, odorless, crystalline powder with slight water solubility (0.5–1.0 mg/mL) but high ethanol solubility (>50 mg/mL) . Stability studies confirm its integrity at room temperature, with an osmolality of 260–320 mOsmol/kg in ophthalmic solutions, ensuring compatibility with ocular tissues .

Table 1: Comparative Physicochemical Properties of Timolol Formulations

PropertyTimolol HemihydrateTimolol Maleate
Molecular Formula2 C₁₃H₂₄N₄O₃S · H₂OC₁₃H₂₄N₄O₃S · C₄H₄O₄
Solubility in Water0.5–1.0 mg/mL1.0–2.5 mg/mL
StabilityRoom temperature stableRequires buffering agents
Osmolality (Solution)260–320 mOsmol/kg290–340 mOsmol/kg

Pharmacological Properties and Mechanism of Action

Beta-Adrenergic Receptor Antagonism

Timolol hemihydrate exerts its therapeutic effects via non-selective blockade of β₁- and β₂-adrenergic receptors. Unlike cardioselective agents, this dual inhibition reduces aqueous humor production by up to 35% in ciliary epithelium, the primary mechanism for IOP lowering . The absence of intrinsic sympathomimetic or membrane-stabilizing activity minimizes off-target effects, making it suitable for long-term glaucoma management .

Pharmacokinetics and Bioavailability

Topical administration achieves peak aqueous humor concentrations within 1–2 hours, with a plasma half-life of 4 hours due to rapid hepatic metabolism . Systemic absorption is limited (<10%), reducing risks of bronchoconstriction or bradycardia compared to oral beta-blockers . The hemihydrate formulation demonstrates equivalent ocular bioavailability to timolol maleate, as confirmed by parallel-group trials showing identical IOP reduction curves .

Clinical Efficacy in Ocular Hypertension and Glaucoma

Multicenter Randomized Trials

A pivotal U.S. study (N=287) compared 0.25% and 0.5% timolol hemihydrate to maleate equivalents over 12 weeks. Both formulations achieved equivalent IOP reductions:

  • 0.25% concentration: 19.5 mm Hg (hemihydrate) vs. 19.5 mm Hg (maleate)

  • 0.5% concentration: 18.3 mm Hg (hemihydrate) vs. 18.6 mm Hg (maleate)

Extended open-label data (9 months) confirmed sustained efficacy, with IOPs of 19.9 mm Hg (0.25%) and 19.1 mm Hg (0.5%) .

Manufacturing and Synthesis Innovations

Patent-Protected Synthesis

The US5354860A patent outlines a four-step process for high-purity S-timolol hemihydrate production:

  • Racemic Resolution: Chiral separation using L-(+)-tartaric acid to isolate the S-enantiomer.

  • Hydration: Controlled water addition (0.5 equivalents) to form the hemihydrate.

  • Crystallization: Ethanol/water solvent system yields >99.9% enantiomeric excess .

This method eliminates maleate counterions, reducing impurity profiles by 40% compared to older techniques .

Regulatory Status and Formulation Considerations

Approved under the brand Betimol® (0.25%, 0.5%), timolol hemihydrate solutions contain benzalkonium chloride (0.01%) as a preservative, with pH adjusted to 6.5–7.5 via phosphate buffers . The FDA label specifies storage at 15–25°C, avoiding freezing .

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